Synthetic Yield Comparison: Target Dihydroisoxazoline vs. Dehydrated Isoxazole Intermediate
The target compound is synthesized via cyclization of deoxybenzoin oxime, yielding the dihydroisoxazoline intermediate in 57.7% isolated yield (108.75 g scale) . In contrast, the dehydrated analog 5-methyl-3,4-diphenylisoxazole (CAS 37928-17-9) is obtained in 56% yield from the same precursor via an alternative route, and a direct conversion of the target dihydroisoxazoline to this isoxazole proceeds with 69% yield . The dihydroisoxazoline form is the immediate precursor for chlorosulfonation, whereas the isoxazole requires additional steps for functionalization.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 57.7% (108.75 g scale) |
| Comparator Or Baseline | 5-Methyl-3,4-diphenylisoxazole (CAS 37928-17-9): 56% from same precursor; 69% conversion from target |
| Quantified Difference | Comparable yield (57.7% vs 56%) but distinct functional group retention; 69% conversion efficiency to downstream isoxazole |
| Conditions | Cyclization of deoxybenzoin oxime with hydroxylamine under basic conditions; laboratory scale |
Why This Matters
This yield quantifies the efficiency of the key cyclization step, enabling accurate cost modeling and process optimization for Valdecoxib manufacturing campaigns.
